molecular formula C7H10O4 B8778712 Oxiranylmethyl acetoacetate CAS No. 84643-60-7

Oxiranylmethyl acetoacetate

Cat. No. B8778712
M. Wt: 158.15 g/mol
InChI Key: QOJCSHDIADEFAZ-UHFFFAOYSA-N
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Patent
US07524565B2

Procedure details

Glycidyl acetoacetate was prepared according to the method of Witzeman and Nottingham (J. Org. Chem, 1991, 56, 1713). Glycidol (Dixie Chemical Company, Pasadena, Tex.), 296 g, t-butyl acetoacetate, 632.8 g, and toluene, 500 ml, were mixed in a 1-liter reactor equipped with mechanical stirrer, thermocouple, condenser and nitrogen inlet. The reactor contents were heated to 110° C. and held at that temperature for 30 minutes. The reactor was then fitted with a distillation head and the toluene/t-butanol azeotrope was distilled from the reactor over 2 hours under moderate nitrogen flow. Peak temperature reached in the reactor was 120° C. After 4 hours total time, the reaction mixture was cooled and stripped on a rotary evaporator at 70° C. for 2 hours. The yellow liquid product was analyzed by proton NMR. Essentially quantitative conversion of glycidol to glycidyl acetoacetate was confirmed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH:2]1[CH2:4][OH:5].[C:6](OC(C)(C)C)(=[O:11])[CH2:7][C:8]([CH3:10])=[O:9]>C1(C)C=CC=CC=1>[C:6]([O:5][CH2:4][CH:2]1[O:3][CH2:1]1)(=[O:11])[CH2:7][C:8]([CH3:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirrer
CUSTOM
Type
CUSTOM
Details
The reactor was then fitted with a distillation head
DISTILLATION
Type
DISTILLATION
Details
the toluene/t-butanol azeotrope was distilled from the reactor over 2 hours under moderate nitrogen flow
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was 120° C
WAIT
Type
WAIT
Details
After 4 hours total time
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
stripped on a rotary evaporator at 70° C. for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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